molecular formula C15H13F2NO5S B3551122 methyl (4-{[(2,4-difluorophenyl)amino]sulfonyl}phenoxy)acetate

methyl (4-{[(2,4-difluorophenyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B3551122
M. Wt: 357.3 g/mol
InChI Key: WIIIACIZOHYYDC-UHFFFAOYSA-N
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Description

The compound “methyl (4-{[(2,4-difluorophenyl)amino]sulfonyl}phenoxy)acetate” is a complex organic molecule. It contains a methyl ester group, a sulfonyl group, a phenoxy group, and a 2,4-difluorophenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the sulfonyl group could introduce polarity and the potential for hydrogen bonding. The difluorophenyl group could contribute to the compound’s lipophilicity and potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the ester group could be subject to hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar sulfonyl group and the nonpolar difluorophenyl group. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements about its safety .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety profile. It could also involve developing efficient synthesis routes and studying its interactions with other substances .

properties

IUPAC Name

methyl 2-[4-[(2,4-difluorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO5S/c1-22-15(19)9-23-11-3-5-12(6-4-11)24(20,21)18-14-7-2-10(16)8-13(14)17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIIACIZOHYYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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